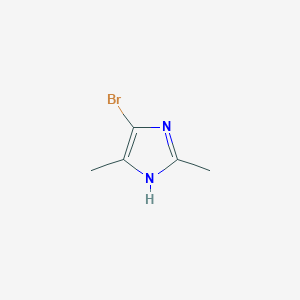

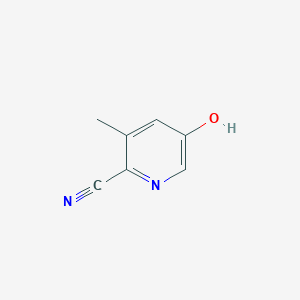

![molecular formula C10H12N2O4 B1438697 3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid CAS No. 1098380-65-4](/img/structure/B1438697.png)

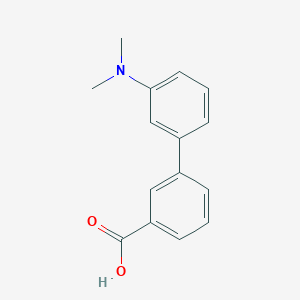

3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid

Descripción general

Descripción

The compound “3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid” is an organic compound . It is used as an intermediate in the preparation of thiazolopyridine ureas, which are antitubercular agents acting through the inhibition of DNA gyrase B .

Molecular Structure Analysis

The molecular formula of the compound is C6H8BNO3 . The structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a boronic acid group .Chemical Reactions Analysis

As an intermediate, this compound is used in the synthesis of thiazolopyridine ureas . These are antitubercular agents that work by inhibiting DNA gyrase B .Physical and Chemical Properties Analysis

The compound has a molecular weight of 152.94 . It is a solid at room temperature . The compound has a number of heavy atoms: 11, and a number of aromatic heavy atoms: 6 . It has a molar refractivity of 41.79 .Aplicaciones Científicas De Investigación

Study of Hydrogen Bonding

The compound 3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid, as part of the 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids and its derivatives, exhibits interesting hydrogen bonding characteristics. In a study, the hydrogen bonding in the compound was explored using 1H NMR spectroscopy and X-ray crystallography. The study found strong intramolecular hydrogen bonding in a derivative of the compound, forming a unique 8-membered chelate ring, indicative of the compound's potential for forming stable and unique chemical structures (Dobbin et al., 1993).

Reactions and Synthesis

Reaction with 2-amino-5-R-pyridines

The compound's derivatives have been involved in reactions with 2-amino-5-R-pyridines, demonstrating the compound's versatility in forming a variety of chemical structures based on the structure of initial derivatives used (Britsun et al., 2007).

Structural and Medicinal Chemistry

Antimicrobial Drug Development

Derivatives of 4-oxoquinoline-3-propanoic acids, which are structurally similar to the compound , have been studied for their potential in antimicrobial drug development. A derivative, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, was specifically investigated for its quality control in developing promising active pharmaceutical ingredients (Zubkov et al., 2016).

Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

The compound's derivative was utilized in a one-pot reaction involving amines and alkyl isocyanides, demonstrating its utility in synthesizing complex molecules like benzimidazole-fused 1,4-diazepine-5-ones (Ghandi et al., 2011).

Chemical Synthesis and Modification

Synthesis of Dabigatran Etexilate

A derivative of the compound was involved in the synthesis of Dabigatran Etexilate, highlighting the compound's importance in the synthesis of medically relevant molecules (Cheng Huansheng, 2013).

Cobalt Complex Synthesis

The compound's derivatives have been used in synthesizing new triazine Schiff base ligands, which were further used to create cobalt complexes. This shows the compound's potential in coordination chemistry and materials science (Parveen et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit dna gyrase b, an enzyme involved in dna replication .

Mode of Action

It is suggested that similar compounds act by inhibiting the activity of dna gyrase b .

Biochemical Pathways

The inhibition of dna gyrase b can disrupt dna replication, affecting the growth and proliferation of cells .

Result of Action

The inhibition of dna gyrase b can lead to the disruption of dna replication, which may result in the death of rapidly dividing cells .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .

Safety and Hazards

Propiedades

IUPAC Name |

3-[(1-methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-12-5-3-7(6-8(12)13)10(16)11-4-2-9(14)15/h3,5-6H,2,4H2,1H3,(H,11,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBBRAAGGYIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

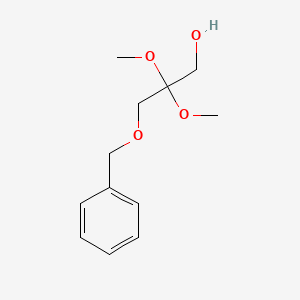

![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)

![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)